N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 4-position and a 2,6-difluorobenzamide group at the 2-position. Its molecular formula is C₁₉H₁₃F₂N₂O₃S, with a molecular weight of 393.38 g/mol. The compound’s structure combines electron-deficient aromatic systems (difluorobenzamide) with a fused benzodioxin ring, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O3S/c19-11-2-1-3-12(20)16(11)17(23)22-18-21-13(9-26-18)10-4-5-14-15(8-10)25-7-6-24-14/h1-5,8-9H,6-7H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBAKONXMGZQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin from catechol and ethylene glycol under acidic conditions.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzodioxin and thiazole intermediates with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Antidiabetic Potential
Recent studies have explored the antidiabetic properties of compounds related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide. For instance, derivatives of the benzodioxin structure have been synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated promising inhibitory activity, suggesting that such compounds could be developed as therapeutic agents for managing diabetes .
Antimicrobial Activity
The compound's thiazole moiety contributes to its antimicrobial properties. Research has shown that derivatives containing the thiazole ring exhibit significant activity against various bacterial strains. Specifically, studies have indicated that certain fluorinated benzamide derivatives can act as effective inhibitors of bacterial growth by targeting specific enzymes essential for bacterial survival .
Cancer Research
The unique structural features of this compound have made it a candidate for cancer research. Investigations into the compound's interactions with cellular targets involved in cancer proliferation have shown that it may interfere with pathways crucial for tumor growth. The compound's ability to modulate protein interactions has been highlighted in studies focusing on its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease pathways. The conformational analysis suggests that the fluorine substituents enhance binding interactions compared to non-fluorinated analogs .
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step organic reactions that incorporate various functional groups to achieve the desired pharmacological properties. Techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are utilized to confirm the structure and purity of synthesized compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Flufenoxuron (N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Molecular Formula : C₂₁H₁₁ClF₆N₂O₃
- Molecular Weight : 488.77 g/mol
- Key Features: Shares the 2,6-difluorobenzamide group but replaces the thiazole-benzodioxin moiety with a phenoxy group containing chloro and trifluoromethyl substituents.
- Application : Insect growth regulator (chitin synthesis inhibitor) used in pest control .
Flucycloxuron (N-(((4-(((((4-chlorophenyl)cyclopropylmethylene)amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Molecular Formula : C₂₆H₂₁ClF₂N₃O₃
- Molecular Weight : 505.91 g/mol
- Key Features : Retains the 2,6-difluorobenzamide core but incorporates a cyclopropane-linked chlorophenyl group.
- Application : Acaricide and insecticide targeting mite and insect larvae .
Comparison Table 1: Agrochemical Difluorobenzamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₃F₂N₂O₃S | 393.38 | Thiazole-benzodioxin | Not specified (structural) |
| Flufenoxuron | C₂₁H₁₁ClF₆N₂O₃ | 488.77 | Phenoxy (Cl, CF₃) | Insect growth regulator |
| Flucycloxuron | C₂₆H₂₁ClF₂N₃O₃ | 505.91 | Cyclopropane-chlorophenyl | Acaricide |
Heterocyclic Analogues with Benzodioxin Moieties
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Molecular Formula : C₁₅H₁₂N₄O₃S₂
- Molecular Weight : 360.41 g/mol
- Key Features : Replaces the 2,6-difluorobenzamide group with a 4-methyl-1,2,3-thiadiazole-5-carboxamide.
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene)
- Molecular Formula : C₂₂H₁₈N₃O₂
- Molecular Weight : 356.40 g/mol
- Key Features : Contains a benzodioxin-linked imidazole-pyridine system.
- Application: Inhibitor of casein kinase 1, studied in immunomodulation .
Comparison Table 2: Benzodioxin-Containing Heterocycles
Antihepatotoxic Benzodioxin Derivatives
Compounds like 3',4'-(1",4"-dioxino)flavone (C₁₉H₁₆O₄) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (C₂₀H₁₈O₅) from feature fused 1,4-dioxane rings with flavonoid systems. These exhibit antihepatotoxic activity by reducing liver enzyme levels (SGOT, SGPT). While structurally distinct from the target compound, they highlight the pharmacological relevance of benzodioxin rings in modulating biological activity .
Key Spectral Features :
- IR : Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, while νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) align with benzodioxin-thiazole systems .
- NMR : The 2,6-difluorobenzamide group would show distinct aromatic proton splitting (e.g., doublets for fluorine coupling), while the benzodioxin protons resonate as a singlet for the methylene group .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a compound of interest due to its potential biological activity. This compound is characterized by its unique structure that includes a benzodioxin moiety and a thiazole ring, which may contribute to its pharmacological properties. The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action and therapeutic potential.
The molecular formula of this compound is C18H16F2N2O2S. It has a molecular weight of 348.39 g/mol and features two fluorine atoms at the 2 and 6 positions of the benzamide ring.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F2N2O2S |
| Molecular Weight | 348.39 g/mol |
| CAS Number | 499124-19-5 |
| Melting Point | Data not available |
Research has indicated that compounds with similar structures to this compound exhibit various biological activities including:
- Anticancer Activity : Studies have shown that benzamide derivatives can inhibit cell growth in cancer models by targeting specific pathways. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have demonstrated efficacy in overcoming resistance in cancer treatments .
- Enzyme Inhibition : The thiazole and benzamide moieties are known to interact with various enzymes. For example, derivatives have been shown to inhibit RET kinase activity . This suggests that this compound may also have similar enzyme inhibitory properties.
- Neuroprotective Effects : Some benzamide derivatives possess neuroprotective properties against oxidative stress . Although this compound's specific effects on neuronal cells require further investigation.
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced the anticancer activity significantly. The compound's ability to induce apoptosis in resistant cancer cells was particularly noted.
Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, researchers synthesized a series of thiazole-containing benzamides and assessed their inhibitory effects on RET kinase. The findings revealed that modifications at the benzamide position could lead to increased potency against the enzyme.
In Vitro and In Vivo Studies
In vitro assays demonstrated that this compound exhibited significant inhibition of cell proliferation in several cancer cell lines. In vivo studies are needed to confirm these findings and assess pharmacokinetics and toxicity profiles.
Q & A
Q. What are the standard synthetic routes for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide?
The compound is synthesized via condensation reactions. For example:
- React 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
- Thiazole ring formation can involve cyclization of thiourea intermediates with α-halo ketones. Purification often employs TLC monitoring and recrystallization .
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- IR spectroscopy to confirm functional groups (e.g., C=O, C-F stretches).
- NMR (¹H/¹³C) to resolve aromatic protons and fluorine environments .
- Mass spectrometry for molecular weight validation (e.g., exact mass matching via ESI-MS) .
- Melting point analysis to assess purity .
Q. How is the compound’s solubility and stability assessed in preclinical studies?
- Solubility: Tested in polar (DMSO, ethanol) and nonpolar solvents via saturation shake-flask methods.
- Stability: Evaluated under physiological pH (e.g., PBS buffer) and thermal stress (40–60°C) using HPLC to monitor degradation .
Advanced Research Questions
Q. What strategies optimize synthesis yield and purity for scalable production?
- Catalyst screening : Use LiOH for hydrolysis of ester intermediates (41% yield reported) .
- Solvent optimization : Replace ethanol with dioxane to enhance reaction efficiency .
- Process controls : Employ gradient recrystallization or column chromatography to isolate high-purity fractions .
Q. How are biological activities (e.g., enzyme inhibition, anticancer) evaluated experimentally?
- Enzyme assays : For α-glucosidase or acetylcholinesterase inhibition, use spectrophotometric methods with IC₅₀ determination (e.g., p-nitrophenyl substrate hydrolysis) .
- Anticancer screening : NCI-60 cell line panels with dose-response curves (e.g., BT4 cell toxicity at 375–380°C decomposition) .
- Antimicrobial studies : Minimum inhibitory concentration (MIC) assays against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) .
Q. How to address contradictory bioactivity data across studies?
- Orthogonal assays : Cross-validate enzyme inhibition with cellular viability assays (e.g., Toxi-light bioluminescence for cytotoxicity) .
- Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
- Structural analogs : Compare activity of derivatives to identify pharmacophore specificity .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Use crystallographic data (e.g., FAD-dependent oxidoreductase PDB) to predict binding modes .
- MD simulations : Assess ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Corrogate electronic (F substituent effects) and steric parameters with bioactivity .
Q. How is in vivo toxicity assessed for preclinical development?
- Acute toxicity : Rodent models (e.g., LD₅₀ determination via OECD guidelines).
- Subchronic studies : 28-day dosing with histopathology and serum biomarkers (AST/ALT) .
- Metabolite profiling : LC-MS/MS to identify hepatotoxic or nephrotoxic metabolites .
Methodological Notes
- Synthetic References : Prioritize anhydrous conditions for fluorine-containing intermediates to avoid hydrolysis .
- Bioassay Controls : Include positive controls (e.g., diflubenzuron for pesticidal activity ) and vehicle-only groups.
- Data Reproducibility : Report reaction yields as mean ± SD across triplicate runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
